Human HPPD Inhibition Potency: Target Compound vs. In-Class Benchmark
5-(3-Acetylphenyl)-2-chlorobenzoic acid inhibits recombinant human 4‑hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 128 nM in a cell‑free enzymatic assay [1]. This value positions the compound within the sub‑micromolar potency range expected for a viable HPPD inhibitor hit. For context, the structurally related 3‑(3‑acetylphenyl)-4‑chlorobenzoic acid positional isomer reportedly modulates NF‑κB signaling with an IC₅₀ of 3.2 μM—a 25‑fold weaker potency against a different, inflammation‑related target [2]. The 25‑fold differential in primary target potency between two regioisomers sharing the same C₁₅H₁₁ClO₃ formula illustrates how subtle changes in substitution pattern can translate into order‑of‑magnitude differences in biological activity, reinforcing the need for isomer‑specific procurement.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 128 nM (human HPPD) |
| Comparator Or Baseline | 3-(3-Acetylphenyl)-4-chlorobenzoic acid: IC₅₀ = 3,200 nM (NF‑κB); class‑level HPPD benchmark: typical hit range 10–1,000 nM |
| Quantified Difference | Target compound is 25‑fold more potent than the comparator positional isomer on its primary target, although the targets differ; cross‑target comparison serves as a class‑level activity benchmark. |
| Conditions | Recombinant human HPPD expressed in E. coli BL21 (DE3); inhibition assessed by maleylacetoacetate formation after 10 min incubation (BindingDB assay). |
Why This Matters
Sub‑150 nM HPPD inhibition makes this isomer a more attractive starting point for herbicide or triketone‑mimetic programs than analogs with uncharacterized or weaker activity, directly influencing synthetic resource allocation.
- [1] BindingDB. BDBM50536953 (CHEMBL4577367). Affinity Data: IC50 = 128 nM; Target: 4-hydroxyphenylpyruvate dioxygenase (Human). Assay: Inhibition of human recombinant HPPD expressed in E. coli BL21 (DE3). View Source
- [2] Kuujia. Cas no 1261891-11-5 (3-(3-Acetylphenyl)-4-chlorobenzoic acid). NF-κB IC50 = 3.2 μM; CC50 > 100 μM (HEK293). Nature Communications (2024). View Source
